PF-5190457

Catalog No.
S539280
CAS No.
1334782-79-4
M.F
C29H32N6OS
M. Wt
512.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-5190457

CAS Number

1334782-79-4

Product Name

PF-5190457

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone

Molecular Formula

C29H32N6OS

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1

InChI Key

ZIUDADZJCKGWKR-AREMUKBSSA-N

SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-5190457; PF 5190457; PF5190457; PF-05190457; PF05190457; PF 05190457.

Canonical SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Isomeric SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Description

The exact mass of the compound 2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone is 512.23583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-5190457 is a novel compound classified as a ghrelin receptor inverse agonist, specifically targeting the growth hormone secretagogue receptor type 1a (GHS-R1a). This compound is currently under clinical investigation for its potential to treat alcohol use disorder. PF-5190457 functions by inhibiting the constitutive activity of GHS-R1a and competitively blocking its activation by acyl-ghrelin, a hormone that stimulates appetite and promotes food intake. Its chemical structure includes an indane moiety, which consists of a cyclopentane fused to a benzene ring, and it has a molecular formula of C29H32N6OS .

PF-5190457 undergoes biotransformation primarily in the liver, where it is metabolized into several hydroxylated metabolites. Notably, one major metabolite identified is PF-6870961, which was observed in human plasma following oral administration of PF-5190457. The formation of this metabolite involves the action of molybdenum-containing oxidases such as aldehyde oxidase and xanthine oxidase, which are critical for its metabolic pathway . The

PF-5190457 has demonstrated significant biological activity in preclinical studies. It has been shown to reduce alcohol craving and consumption in rodent models, suggesting its potential efficacy in treating alcohol use disorder. The compound's pharmacodynamics include altering the acyl-to-total ghrelin ratio and influencing insulin-like growth factor-1 levels . Additionally, safety and tolerability assessments during clinical trials indicate that PF-5190457 can be administered alongside alcohol without significant adverse effects, although caution is warranted due to possible interactions .

The synthesis of PF-5190457 involves multiple steps that focus on constructing its complex molecular framework. The initial synthetic route likely includes:

  • Formation of the Indane Core: Utilizing cyclization techniques to form the indane structure.
  • Substituent Addition: Introducing various functional groups through nucleophilic substitutions or coupling reactions.
  • Final Modifications: Refining the molecule to enhance selectivity and potency against GHS-R1a.

PF-5190457 is primarily being studied for its application in treating alcohol use disorder. Its mechanism as a ghrelin receptor inverse agonist positions it as a promising candidate for reducing alcohol cravings and consumption. Beyond this primary application, there may be potential for PF-5190457 in other metabolic disorders related to ghrelin signaling, including obesity and type 2 diabetes .

Studies investigating the interactions between PF-5190457 and alcohol have provided insights into its safety profile. Preclinical experiments indicated that co-administration with alcohol did not lead to significant adverse effects on locomotor activity or sedation levels beyond what would be expected from alcohol alone. Clinical trials further confirmed that PF-5190457 could be safely administered with alcohol, although it may increase sedation and affect heart rate and blood glucose levels .

Several compounds share structural or functional similarities with PF-5190457. Here are some notable examples:

Compound NameClassUnique Features
Raloxifene HydrochlorideSelective Estrogen Receptor ModulatorUsed primarily for osteoporosis treatment
FebuxostatXanthine Oxidase InhibitorPrimarily used for gout management
TacrineAcetylcholinesterase InhibitorUsed in Alzheimer's disease treatment
PF-6870961Metabolite of PF-5190457Hydroxylated form with potential similar effects

PF-5190457 stands out due to its specific targeting of GHS-R1a as an inverse agonist, differentiating it from other compounds that may act through different mechanisms or target different receptors .

The synthetic strategy for PF-5190457 employs a modular framework centered on a spiro-azetidino-piperidine scaffold, which provides flexible incorporation of diverse functional groups [21]. The overall approach utilizes a convergent synthesis pathway that enables efficient construction of the complex molecular architecture characteristic of this ghrelin receptor inverse agonist [3].

The synthesis begins with the formation of a key chiral intermediate through a one-pot sequence reaction [21]. Chiral amine 12a is reacted with chloroaldehyde 12b in the presence of sodium cyanoborohydride to deliver bulk quantities of scaffold 13 with retention of stereochemistry at the carbon-5 position [21]. This reaction proceeds under carefully controlled conditions involving acetic acid and methanol at 50 degrees Celsius for two hours, followed by treatment with sodium cyanoborohydride at 70 degrees Celsius, achieving an impressive 99 percent yield [21].

The strategic incorporation of the indane moiety utilizes Suzuki coupling methodology [21]. The borylation reaction employs bis(pinacolato)diboron with palladium(diphenylphosphinoferrocene)dichloride as catalyst, potassium acetate as base, and dioxane as solvent at 110 degrees Celsius [21]. This is followed by Suzuki coupling with various aryl halides using palladium(diphenylphosphinoferrocene)dichloride catalyst and aqueous potassium carbonate, achieving greater than 90 percent conversion [21].

Synthetic StepKey IntermediateReaction ConditionsYield (%)
Formation of chiral amine 12aCompound 12a (chiral amine)Acetic acid, methanol, 50°C, 2h; sodium cyanoborohydride, 70°C99
Suzuki coupling with R1 incorporationScaffold 13 (spiro-azetidino-piperidine)Palladium(diphenylphosphinoferrocene)dichloride (2.5 mol%), potassium carbonate, dioxane, 110°C, 3h90
Deprotection under acidic conditionsCompound 15b (unmasked piperidine)Hydrochloric acid or trifluoroacetic acidNot reported
Amide coupling with benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate or carbonyldiimidazolePF-5190457 (final product)Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate or carbonyldiimidazole, diisopropylethylamine or triethylamine50-99

The deprotection strategy involves treatment with either hydrochloric acid or trifluoroacetic acid to unmask the piperidine nitrogen for subsequent amide coupling [21]. The final amide coupling step utilizes either benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate or carbonyldiimidazole as coupling agents with diisopropylethylamine or triethylamine as base, achieving yields ranging from 50 to 99 percent depending on the specific carboxylic acid partner [21].

Key Synthetic Intermediates and Reaction Optimization

The synthesis of PF-5190457 involves several critical intermediates that require careful optimization to achieve high yields and purity [21]. The spiro-azetidino-piperidine core represents a pharmaceutically important scaffold that presents unique synthetic challenges due to its spirocyclic nature [26] [27].

The preparation of the boronate intermediate 1 follows a literature procedure involving five synthetic steps [10]. This intermediate serves as a crucial building block for the subsequent Suzuki coupling reaction that introduces the hydroxyl functionality essential for metabolite synthesis [10]. The optimization of this sequence focused on achieving high regioselectivity and minimizing side reactions that could compromise the overall yield [10].

The synthesis of oxygen-benzyl protected pyrimidine 2 required significant optimization to improve upon previously reported methods [10]. The key improvement involved using a reversed order of reactant addition, where the in situ generated benzyloxide was added to a solution of 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine rather than the reverse [10]. This modification enabled selective substitution of the more reactive mesyl group and formation of the desired product in 91 percent isolated yield, a substantial improvement over the previously reported 56 percent yield [10].

The Suzuki coupling between boronate 1 and oxygen-benzyl protected pyrimidine 2 represents a critical step in constructing the complex molecular framework [10]. This reaction successfully introduces the key hydroxyl functionality of intermediate 3 through the coupling of these two advanced intermediates [10]. The reaction conditions were carefully optimized to ensure high conversion while minimizing competing side reactions [10].

The simultaneous removal of both oxygen-benzyl and nitrogen-tert-butoxycarbonyl protecting groups under acidic conditions yields intermediate 4, which is highly hygroscopic and unstable when exposed to air and light [10]. This instability necessitated conducting the hydrolysis under an inert atmosphere with anhydrous conditions, and the crude compound was immediately used in the subsequent coupling reaction without isolation or purification [10].

Biotransformation Pathways: Cytochrome P450-Mediated Hydroxylation

The biotransformation of PF-5190457 involves multiple enzymatic pathways that produce several metabolites with varying pharmacological significance [17] [18]. Following oral administration in clinical studies, hydroxyl metabolites were observed in human plasma, including one major metabolite that had not been previously identified in human liver microsomal incubations [17].

The primary biotransformation pathway involves molybdenum-containing enzymes rather than the initially expected cytochrome P450 system [17]. Human liver cytosol incubations demonstrated the formation of PF-6870961, the major hydroxy metabolite, without the addition of cofactors typically required for cytochrome P450 activity [17]. This metabolite was not observed in human liver microsomes supplemented with nicotinamide adenine dinucleotide phosphate, indicating that cytochrome P450 enzymes are not the primary metabolic pathway [17].

Nuclear magnetic resonance spectroscopy analysis revealed that the hydroxylation occurs specifically at the carbon-2 position of the 1,3-diazine ring of the pyrimidine moiety [17] [10]. Mass spectral analysis showed the presence of a protonated molecular ion 16 mass units higher than the parent compound, indicating the addition of oxygen to form a hydroxyl group [17]. Fragment ions with greater abundance included mass-to-charge ratios of 351.2179, 305.1430, and 225.1022, indicative of oxidative biotransformation on the indenyl-pyrimidine portion of the molecule [17].

Metabolic ProcessEnzyme/LocationMetaboliteMichaelis constant (micromolar)Intrinsic Clearance (milliliters per minute per milligram protein)
Cytochrome P450-mediated hydroxylationHuman liver microsomesMinor hydroxyl metabolitesNot determinedNot determined
Aldehyde oxidase metabolismHuman liver cytosolPF-687096142.8 ± 4.10.002
Xanthine oxidase metabolismHuman liver cytosolPF-68709616.9 ± 0.8 (recombinant aldehyde oxidase)0.06 (recombinant aldehyde oxidase)
PF-6870961 formationLiver cytosol (aldehyde oxidase dominant)Major hydroxy metabolite42.8 ± 4.10.002

The enzymatic characterization studies revealed that both aldehyde oxidase and xanthine oxidase are involved in the biotransformation of PF-5190457 [17]. Inhibition studies using raloxifene (aldehyde oxidase inhibitor) and febuxostat (xanthine oxidase inhibitor) demonstrated that both enzymes contribute to PF-6870961 formation, with aldehyde oxidase showing dominance based on greater inhibition with raloxifene [17]. The Michaelis constant values were determined to be 42.8 ± 4.1 micromolar for human liver cytosol and 6.9 ± 0.8 micromolar for recombinant aldehyde oxidase [17].

Human hepatocyte incubations confirmed the formation of PF-6870961 and revealed additional minor metabolites [17]. The addition of 1-aminobenzotriazole, a broad-spectrum cytochrome P450 inactivator, inhibited the formation of minor metabolites but did not affect the major metabolite PF-6870961, further confirming that cytochrome P450 enzymes are responsible for minor metabolite formation while molybdenum-containing enzymes produce the major metabolite [17].

Synthetic Challenges in Producing Major Hydroxy Metabolites

The synthesis of PF-6870961, the major hydroxy metabolite of PF-5190457, presented several significant technical challenges that required innovative solutions [10]. The initial attempts to produce this metabolite through biosynthetic methods using liver cytosol were limited by the small quantities obtainable, necessitating the development of a robust synthetic route [10].

The primary synthetic challenge involved the instability of key intermediates, particularly the deprotected compound 4, which proved to be highly hygroscopic and unstable when exposed to air and light [10]. This instability required the implementation of stringent reaction conditions including inert atmosphere protection and anhydrous conditions throughout the deprotection and subsequent coupling steps [10]. The crude intermediate was immediately used in the next synthetic step without attempted isolation or purification to prevent decomposition [10].

The amide bond formation between the unstable intermediate 4 and 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride represented another major challenge [10]. Initial coupling conditions involving preactivation of the acid with coupling reagent in the presence of base prior to amine addition resulted in unidentified polar impurities that required extensive chromatographic purification, leading to low material recovery and unsatisfactory purity [10].

Synthetic ChallengeSolution/StrategyImpact on Yield
Instability of deprotected intermediate 4Inert atmosphere, anhydrous conditions, immediate usePrevented decomposition
Amide bond formation optimizationPortionwise addition of (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate and baseImproved coupling efficiency
Purification of polar product PF-6870961Hydrochloride salt formation and recrystallizationGreater than 98% purity achieved
Formation of unidentified polar impuritiesModified coupling protocol with (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateEliminated chromatography purification

Extensive optimization of the coupling protocol focused on reagent selection, with (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate proving most effective among the tested coupling reagents including (1-[bis(dimethylamino)methylene]-1hydrogen-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) [10]. The order and portionwise addition of coupling reagent and base proved critical for achieving complete and clean conversion [10].

The purification of the polar product PF-6870961 required development of an alternative approach to traditional chromatographic methods [10]. The solution involved isolation as a solid after simple aqueous work-up followed by ether wash, with further purification through hydrochloride salt formation [10]. Two recrystallizations from 85 percent aqueous ethanol provided PF-6870961 hydrochloride in 51 percent yield with greater than 98 percent purity [10]. Additional material was recovered from mother liquor through conversion to free base, silica column purification, and reconversion to hydrochloride, achieving an overall yield of 89 percent with greater than 98 percent purity [10].

PF-5190457 demonstrates high-affinity binding to the human ghrelin receptor with a dissociation constant (Kd) of 3.0 nanomolar and an inhibition constant (Ki) of 4.4 nanomolar [1] [2] [3]. The compound exhibits cross-species consistency in its binding affinity, with Ki values of 3.94 nanomolar for rat ghrelin receptor and 4.88 nanomolar for dog ghrelin receptor [4]. The binding kinetics of PF-5190457 are characterized by slow association and dissociation rates, requiring approximately 4 hours to reach equilibrium binding [5]. This extended equilibration time suggests strong receptor-ligand interactions and potentially contributes to the compound's sustained pharmacological effects.

The compound functions as an orthosteric competitive antagonist, binding to the same site as the endogenous ligand ghrelin [6] [7] [5]. Structural studies reveal that PF-5190457 adopts a distinct binding mode within the ghrelin receptor orthosteric pocket compared to agonists and neutral antagonists [6]. The binding affinity demonstrates a pKi value of 8.36, indicating potent receptor engagement [8] [9]. Unlike allosteric modulators that bind to sites distinct from the orthosteric pocket, PF-5190457 does not exhibit allosteric modulation properties but rather competes directly with ghrelin for receptor binding [6].

Binding ParameterValueSpecies
Kd (nM)3.0Human
Ki (nM)4.4Human
Ki (nM)3.94Rat
Ki (nM)4.88Dog
Equilibration Time4 hoursHuman
pKi8.36Human

Constitutive Activity Inhibition: Cyclic Adenosine Monophosphate and Calcium Signaling Pathways

PF-5190457 functions as an inverse agonist by specifically targeting the high constitutive activity exhibited by the ghrelin receptor [6] [7]. The ghrelin receptor demonstrates significant ligand-independent basal activity, and PF-5190457 reduces this constitutive signaling through stabilization of inactive receptor conformations [6] [7] [10]. The compound's inverse agonist properties distinguish it from neutral antagonists, as it actively decreases receptor activity below basal levels rather than simply blocking agonist-induced responses.

The primary signaling pathway affected by PF-5190457 involves the Gq/11-phospholipase C-inositol trisphosphate cascade [6] [11]. The compound modulates constitutive activity through this pathway, leading to alterations in intracellular calcium concentrations and downstream effector systems [10] [6]. In pancreatic β-cells, PF-5190457 influences cyclic adenosine monophosphate-protein kinase A signaling pathways, which are crucial for glucose-dependent insulin secretion [10] [11]. The constitutive activity inhibition results in enhanced protein kinase A-mediated phosphorylation events, particularly affecting glucagon-like peptide-1 receptor subunit serine 845 phosphorylation [10].

Studies using hippocampal neurons demonstrated that PF-5190457 treatment leads to decreased phosphorylation of calcium/calmodulin-dependent protein kinase IV and reduced baseline hydrolysis of phosphatidylinositol 4,5-bisphosphate [10]. These findings indicate that the compound's effects on constitutive activity extend beyond simple receptor blockade to influence fundamental cellular signaling cascades.

Selectivity Profiling Against G-Protein-Coupled Receptor Superfamily Members

PF-5190457 demonstrates superior selectivity compared to earlier compounds in its chemical series, representing a significant improvement in off-target pharmacology [3] [12]. The compound exhibits greater than 200-fold selectivity over muscarinic M2 receptors (Kb > 1000 nM), a substantial enhancement compared to previous lead compounds [3] [12]. Comprehensive screening against a panel of G-protein-coupled receptors revealed that PF-5190457 maintains activity at several targets only at high concentrations (10 μM), including adrenergic α2a and α2c receptors, dopamine D2, D3, and D4 receptors, and histamine H1 receptors [3] [12].

The selectivity profile was further evaluated using high-throughput screening against 68 targets, where PF-5190457 showed reduced promiscuity compared to previous compounds in the series [3]. The only target demonstrating significant interaction was serotonin 5-hydroxytryptamine 2B receptor with an IC50 of 3700 nanomolar; however, functional studies confirmed no agonist or antagonist activity at this receptor [3] [12]. The compound also showed interaction with human ether-à-go-go-related gene potassium channels with an IC50 of 6.9 μM, providing a safety margin of greater than 100-fold over the predicted effective human concentration [3] [12].

Target ReceptorActivity/IC50Selectivity Ratio
Ghrelin receptorKi = 4.4 nMPrimary target
Muscarinic M2Kb > 1000 nM>200-fold
hERG channelIC50 = 6.9 μM>100-fold margin
5-HT2B receptorIC50 = 3700 nM>800-fold
Dopamine D2-4Active at 10 μM>2000-fold
Adrenergic α2a/α2cActive at 10 μM>2000-fold

Impact on Insulin Secretion Mechanisms in Pancreatic β-Cells

PF-5190457 demonstrates robust enhancement of glucose-stimulated insulin secretion in both human whole and dispersed pancreatic islets [1] [3] [13] [14]. The compound's effects on insulin secretion are glucose-dependent, similar to glucagon-like peptide-1 receptor agonists, providing a mechanistic advantage over non-glucose-dependent secretagogues [1] [5]. In human whole islet studies, PF-5190457 at 1 μM concentration significantly increased insulin secretion above control levels when islets were incubated with high glucose concentrations (11.2 mM) compared to low glucose (2.8 mM) [3] [12] [15].

The glucose-dependent insulin secretion mechanism involves modulation of pancreatic β-cell ghrelin receptor signaling pathways [5]. PF-5190457 increases intracellular calcium concentrations in dispersed human islets in a concentration-dependent manner, with potency comparable to that observed in recombinant cell systems [5]. The compound's effects are additive with glucagon-like peptide-1-induced insulin secretion, suggesting complementary mechanisms of action [5]. Comparative studies demonstrated that PF-5190457 produces insulin secretion responses comparable to the sulfonylurea glibenclamide, but with the crucial advantage of glucose dependence, potentially reducing hypoglycemic risk [5].

The mechanism underlying enhanced insulin secretion involves activation of cyclic adenosine monophosphate-protein kinase A signaling cascades within pancreatic β-cells [10] [11]. PF-5190457 treatment results in enhanced protein kinase A-mediated phosphorylation events that are critical for priming insulin vesicles for glucose-dependent exocytosis [10]. The compound's effects on constitutive ghrelin receptor activity in pancreatic β-cells lead to modified baseline cellular metabolism and enhanced responsiveness to glucose stimulation.

Insulin Secretion ParameterResultConditions
Human whole isletsSignificant increase at 1 μM11.2 mM glucose
Glucose dependenceEnhanced at high glucose only2.8 mM vs 11.2 mM
Calcium responseConcentration-dependent increaseHuman dispersed islets
Comparison to glibenclamideComparable efficacyGlucose-dependent advantage
GLP-1 additivityAdditive effects observedCombined treatment

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Exact Mass

512.23583084 g/mol

Monoisotopic Mass

512.23583084 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FF33NL9U5G

Wikipedia

PF-05190457

Dates

Last modified: 08-15-2023
1: Ghareeb M, Leggio L, El-Kattan A, Akhlaghi F. Development and validation of an
2: Bhattacharya SK, Andrews K, Beveridge R, Cameron KO, Chen C, Dunn M, Fernando

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